Cancer Cell Cytotoxicity: IC₅₀ Advantage over Standard Chemotherapy in MCF‑7 Breast Cancer Cells
In head‑to‑head MTT assays, 5‑(2‑bromo‑5‑fluorophenyl)‑1,3,4‑oxadiazol‑2‑amine demonstrated an IC₅₀ of 0.65 µM against the MCF‑7 breast adenocarcinoma cell line, a value that is approximately 20‑fold lower (i.e., more potent) than the IC₅₀ of the standard chemotherapeutic doxorubicin in the same assay system (IC₅₀ ≈ 13 µM). The compound also showed activity against U‑937 lymphoma cells with an IC₅₀ of 2.41 µM. [REFS‑1]
| Evidence Dimension | In vitro cytotoxicity (IC₅₀, µM) |
|---|---|
| Target Compound Data | MCF‑7: 0.65 µM; U‑937: 2.41 µM |
| Comparator Or Baseline | Doxorubicin: MCF‑7 ≈ 13 µM |
| Quantified Difference | ≈ 20‑fold greater potency vs doxorubicin in MCF‑7 |
| Conditions | MTT assay; MCF‑7 breast cancer and U‑937 lymphoma cell lines; 48‑h exposure |
Why This Matters
The substantial potency advantage against MCF‑7 cells positions this compound as a compelling starting point for breast‑cancer‑focused medicinal chemistry programs, especially when doxorubicin resistance is a known limitation.
